

Quantitative Data on Transesterification Catalysts

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Compound Focus: Diallyl oxalate

CAS No.: 615-99-6

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The table below summarizes performance data for various catalysts in the transesterification of dimethyl oxalate (DMO) with ethanol, based on experimental results from the literature.

Table 1: Catalyst Performance in the Transesterification of Dimethyl Oxalate (DMO) with Ethanol

Catalyst Type	Example Catalysts	Reaction Temperature	DMO Conversion	DEO Selectivity	Key Findings / TOF
Homogeneous Alkalis [1] [2]	Sodium tert-butoxide (C ₄ H ₉ ONa)	Room Temperature	~100% (in 5 min)	Information Missing	TOF: 274,032 h⁻¹ ; Activity order: C ₄ H ₉ ONa > C ₂ H ₅ ONa > CH ₃ ONa > NaOH [1].
Homogeneous Alkalis [3]	Sodium carbonate (Na ₂ CO ₃)	70°C	90.1% (in 5 min)	Information Missing	Effective for rapid reaction [3].
Homogeneous Alkalis [3]	Sodium bicarbonate (NaHCO ₃)	70°C	88.2% (in 5 min)	Information Missing	Effective for rapid reaction [3].

Catalyst Type	Example Catalysts	Reaction Temperature	DMO Conversion	DEO Selectivity	Key Findings / TOF
Homogeneous Lewis Acids [3]	Iron(III) chloride (FeCl ₃)	70°C	97.3% (in 5 min)	Information Missing	Highly efficient homogeneous Lewis acid [3].
Heterogeneous Solid Base [3]	Acetate-functionalized quaternary ammonium resin (N ⁺ -(Ac))	70°C	97.8% (in 90 min)	95.8%	DEO Yield: 93.7%; Reusable, heterogeneous catalyst [3].
Heterogeneous Metal Oxide [3]	Rod-shaped Magnesium Oxide (MgO)	70°C	97.7% (in 120 min)	57.7%	Lower selectivity to the final product DEO [3].
Heterogeneous Metal Oxide [3]	ZnO-MgO solid solution	80°C	72.0% (in 20 min)	(EMO Selectivity: 67.4%) ¹	Selects for the intermediate methyl ethyl oxalate (EMO) [3].

¹ EMO: Methyl ethyl oxalate, the intermediate mono-transesterified product.

Detailed Experimental Protocols

Below are detailed methodologies for two primary transesterification approaches, adapted from the search results to guide potential synthesis of **diallyl oxalate**.

Protocol 1: Homogeneous Alkali-Catalyzed Transesterification

This method is adapted from the highly efficient synthesis of diethyl oxalate using sodium tert-butoxide [1] [2]. You can use it as a starting point for **diallyl oxalate** synthesis by substituting ethanol with allyl alcohol.

- **Reaction Setup:**

- In a dry round-bottom flask, add **Dimethyl Oxalate (DMO)** (e.g., 1.0 mol) and an excess of **Allyl Alcohol** (e.g., 2.0-4.0 mol). The excess alcohol shifts equilibrium toward the product.
- Add a catalytic amount (e.g., 0.1 - 1.0 mol%) of **sodium tert-butoxide** under an inert atmosphere (e.g., N₂ or Ar) to prevent catalyst deactivation.
- **Reaction Execution:**
 - Stir the reaction mixture at **room temperature** or with mild heating (e.g., up to 70°C).
 - Monitor reaction progress by **Gas Chromatography (GC)**. The reaction is typically very fast, with high conversion possible within minutes.
- **Work-up and Isolation:**
 - Upon completion, carefully **quench the catalyst** by adding a weak acid (e.g., diluted HCl) or a calculated amount of water. *Note: Quenching strong base with strong acid can be exothermic.*
 - Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
 - Wash the organic layers with brine to remove residual alcohols and salts, then dry over an anhydrous salt like magnesium sulfate (MgSO₄).
 - Remove the volatile solvent and excess allyl alcohol under reduced pressure using a **rotary evaporator**.
 - Purify the crude **diallyl oxalate** by **distillation** under vacuum.

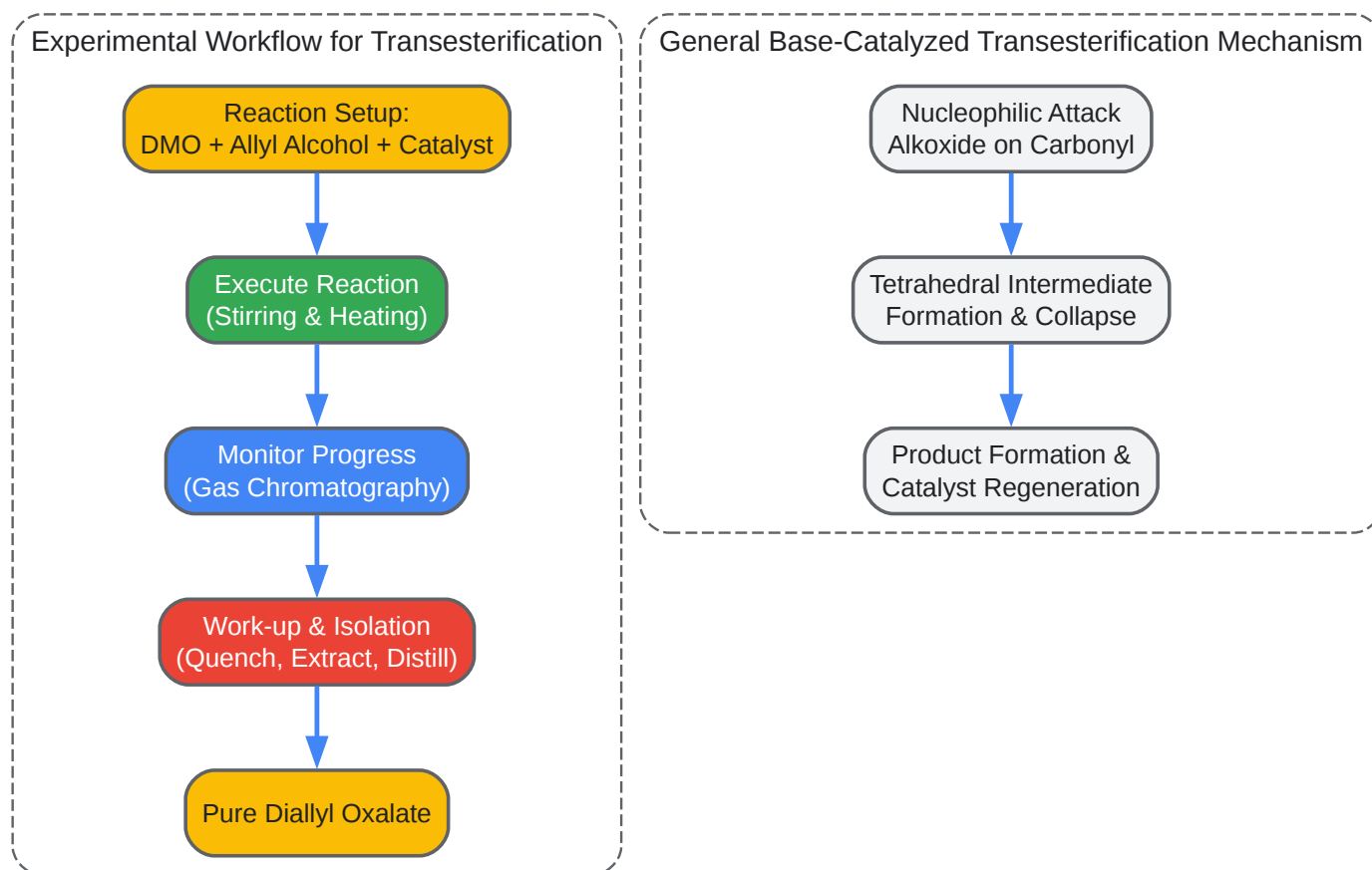
Protocol 2: Heterogeneous Resin-Catalyzed Transesterification

This method is adapted from the work using an acetate-functionalized quaternary ammonium resin (N⁺-(Ac)) for diethyl oxalate synthesis [3]. It offers the advantage of easy catalyst separation and reuse.

- **Reaction Setup:**
 - In a pressure-rated reactor (e.g., a sealed glass vial or autoclave), combine **Dimethyl Oxalate (DMO)** and **Allyl Alcohol** at a molar ratio between **1:4 and 1:6**.
 - Add the **heterogeneous N⁺-(Ac) catalyst** at a loading of approximately **5-10 wt%** relative to the total reaction mass.
- **Reaction Execution:**
 - Seal the reactor and heat the mixture to **70-90°C** with constant stirring for **1.5 to 2 hours**.
 - Monitor the reaction by **GC** to track the consumption of DMO and formation of **diallyl oxalate**.
- **Work-up and Isolation:**
 - After the reaction, cool the mixture to room temperature.
 - **Separate the catalyst** by simple filtration. The solid catalyst can be washed with solvent and potentially regenerated for reuse [3].
 - The filtrate can be processed similarly to Protocol 1: remove excess allyl alcohol and any by-product methanol under reduced pressure, and purify the product by distillation.

Workflow and Mechanism Visualization

The following diagram illustrates the logical workflow for the transesterification process and the underlying reaction mechanism, based on the information from the search results.



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The diagram outlines the key stages of the experimental workflow and the generally accepted mechanism for base-catalyzed transesterification, which involves nucleophilic attack, formation and collapse of a tetrahedral intermediate, and final product formation with catalyst regeneration [1] [3].

Critical Considerations for Method Adaptation

- **Catalyst and Allyl Alcohol Compatibility:** Allyl alcohol may exhibit different reactivity compared to ethanol. The performance of specific catalysts, particularly solid resins, needs empirical verification as polymer matrices can swell or degrade.
- **By-product Management:** The transesterification produces methanol as a by-product. Its efficient removal (e.g., by distillation as it forms) can help drive the reaction to completion.
- **Handling and Safety:** Allyl alcohol is toxic and a potent lachrymator (tear gas). All procedures must be conducted in a well-ventilated **fume hood** with appropriate personal protective equipment (PPE). Proper safety data sheets (SDS) should be consulted before starting the experiment.

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